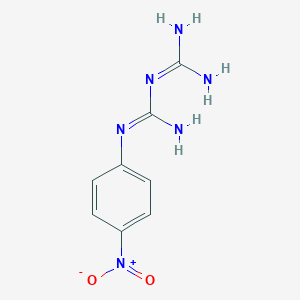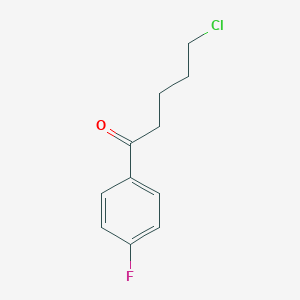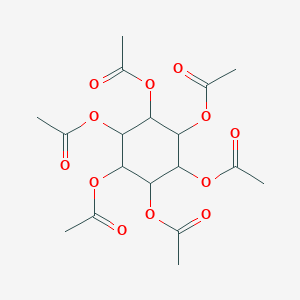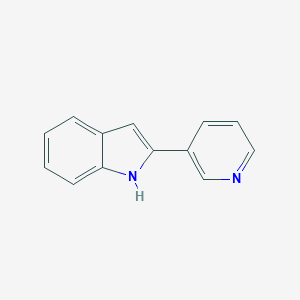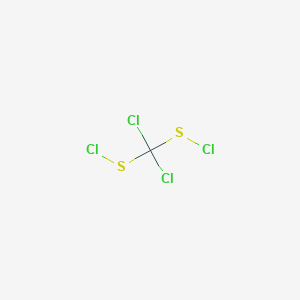
Dichloromethanedisulfenyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethanedisulfenyl chloride (DMDS) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is highly reactive. DMDS is a versatile reagent that is used in a variety of chemical reactions, including thiol-disulfide exchange reactions and the synthesis of disulfides.
科学的研究の応用
Dichloromethanedisulfenyl chloride has a wide range of applications in scientific research. It is commonly used in the synthesis of disulfides, which are important in the study of protein folding and stability. Dichloromethanedisulfenyl chloride is also used in thiol-disulfide exchange reactions, which are important in the study of redox signaling and oxidative stress. In addition, Dichloromethanedisulfenyl chloride is used in the synthesis of sulfur-containing compounds, which have a variety of biological activities.
作用機序
Dichloromethanedisulfenyl chloride reacts with thiols to form disulfides. This reaction is reversible, and the equilibrium between the thiol and disulfide forms can be controlled by adjusting the reaction conditions. Dichloromethanedisulfenyl chloride is also a potent oxidizing agent and can oxidize thiols to sulfenic acids, sulfinic acids, and sulfonic acids. This reaction can be used to probe the redox state of proteins and other biomolecules.
Biochemical and Physiological Effects
Dichloromethanedisulfenyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. Dichloromethanedisulfenyl chloride has also been shown to have anti-inflammatory and antioxidant effects. In addition, Dichloromethanedisulfenyl chloride has been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
実験室実験の利点と制限
Dichloromethanedisulfenyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively easy to synthesize and can be obtained in large quantities. However, Dichloromethanedisulfenyl chloride is highly reactive and can be difficult to handle. It also has a pungent odor and can be irritating to the eyes and respiratory system.
将来の方向性
There are several future directions for the study of Dichloromethanedisulfenyl chloride. One area of interest is the development of new synthetic methods for Dichloromethanedisulfenyl chloride and related compounds. Another area of interest is the study of the biological activities of Dichloromethanedisulfenyl chloride and its derivatives. This includes the study of the mechanism of action of Dichloromethanedisulfenyl chloride and the identification of new targets for Dichloromethanedisulfenyl chloride-based therapies. Finally, the development of new applications for Dichloromethanedisulfenyl chloride in chemical biology and drug discovery is an area of ongoing research.
合成法
Dichloromethanedisulfenyl chloride is synthesized by reacting methanesulfonyl chloride with sodium disulfide. The reaction proceeds in the presence of a base, such as triethylamine, and produces Dichloromethanedisulfenyl chloride as a byproduct. The synthesis of Dichloromethanedisulfenyl chloride is relatively straightforward and can be carried out on a large scale.
特性
CAS番号 |
17494-65-4 |
|---|---|
分子式 |
CCl4S2 |
分子量 |
218 g/mol |
IUPAC名 |
[dichloro(chlorosulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/CCl4S2/c2-1(3,6-4)7-5 |
InChIキー |
MFYSEWZWUCCVGO-UHFFFAOYSA-N |
SMILES |
C(SCl)(SCl)(Cl)Cl |
正規SMILES |
C(SCl)(SCl)(Cl)Cl |
同義語 |
Dichloromethanedisulfenyl chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



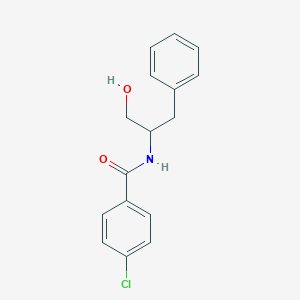
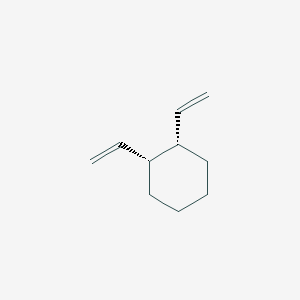
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
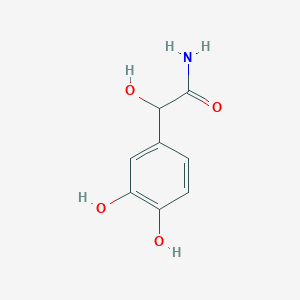
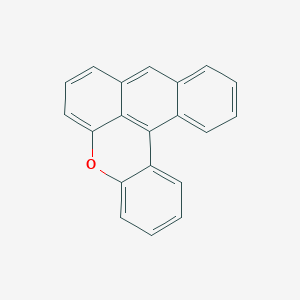
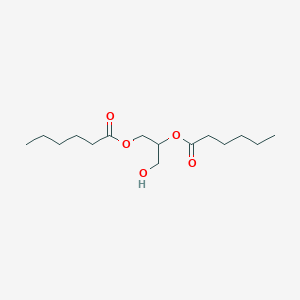
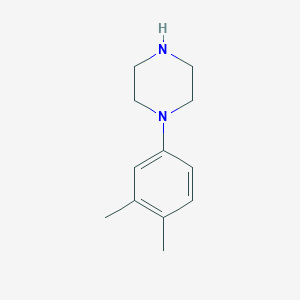

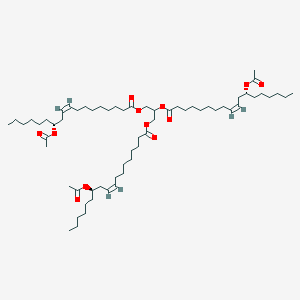
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
